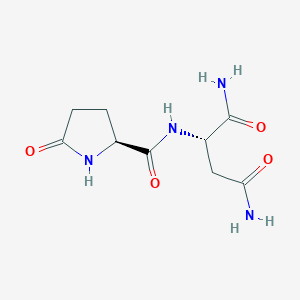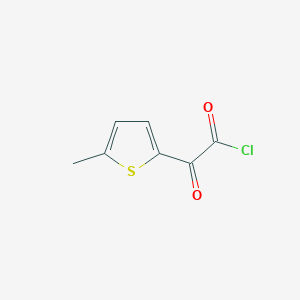
(5-Methylthiophen-2-yl)(oxo)acetyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Methylthiophen-2-yl)(oxo)acetyl chloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of thiophene and has a variety of uses in the pharmaceutical, agricultural, and chemical industries.
Wirkmechanismus
The exact mechanism of action of (5-Methylthiophen-2-yl)(oxo)acetyl chloride is not well understood. However, it is known to act as an acylating agent and react with various nucleophiles such as amines, alcohols, and thiols. This reaction leads to the formation of acylated products, which can have various applications in organic synthesis.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of (5-Methylthiophen-2-yl)(oxo)acetyl chloride. However, it is known to have a low toxicity profile and is not expected to have any significant adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (5-Methylthiophen-2-yl)(oxo)acetyl chloride in lab experiments include its high reactivity, ease of synthesis, and versatility in organic synthesis. However, its limitations include its moisture sensitivity, which can lead to decomposition and reduced reactivity.
Zukünftige Richtungen
There are several future directions for the use of (5-Methylthiophen-2-yl)(oxo)acetyl chloride in scientific research. One potential direction is the development of new synthetic routes and methods for the preparation of this compound. Another direction is the exploration of its potential applications in the synthesis of novel organic compounds with pharmaceutical, agrochemical, or specialty chemical applications. Additionally, further research is needed to better understand the mechanism of action and potential biochemical and physiological effects of this compound.
Conclusion:
In conclusion, (5-Methylthiophen-2-yl)(oxo)acetyl chloride is a versatile compound with diverse applications in scientific research. Its ease of synthesis, reactivity, and low toxicity profile make it an attractive reagent for organic synthesis. Further research is needed to explore its potential applications and to better understand its mechanism of action and potential effects on human health.
Synthesemethoden
The synthesis of (5-Methylthiophen-2-yl)(oxo)acetyl chloride involves the reaction of 5-methylthiophene-2-carboxylic acid with thionyl chloride and acetic anhydride. The reaction takes place in the presence of a catalyst such as pyridine or triethylamine. The product obtained is a yellowish liquid that can be purified using distillation or recrystallization techniques.
Wissenschaftliche Forschungsanwendungen
(5-Methylthiophen-2-yl)(oxo)acetyl chloride has found various applications in scientific research. It is used as a reagent in the synthesis of various organic compounds, including pharmaceutical intermediates, agrochemicals, and specialty chemicals. It is also used in the preparation of acylating agents and as a starting material for the synthesis of heterocyclic compounds.
Eigenschaften
CAS-Nummer |
100005-44-5 |
|---|---|
Produktname |
(5-Methylthiophen-2-yl)(oxo)acetyl chloride |
Molekularformel |
C7H5ClO2S |
Molekulargewicht |
188.63 g/mol |
IUPAC-Name |
2-(5-methylthiophen-2-yl)-2-oxoacetyl chloride |
InChI |
InChI=1S/C7H5ClO2S/c1-4-2-3-5(11-4)6(9)7(8)10/h2-3H,1H3 |
InChI-Schlüssel |
VGISDLCTBUGNAA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(S1)C(=O)C(=O)Cl |
Kanonische SMILES |
CC1=CC=C(S1)C(=O)C(=O)Cl |
Synonyme |
2-Thiopheneacetyl chloride, 5-methyl-alpha-oxo- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



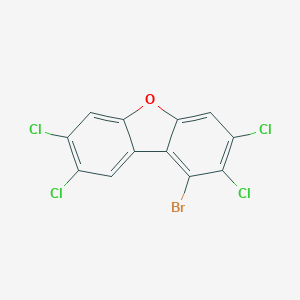
![N-[1-(2,5-dimethyl-1H-pyrrol-3-yl)ethylidene]-N-methylamine](/img/structure/B11493.png)
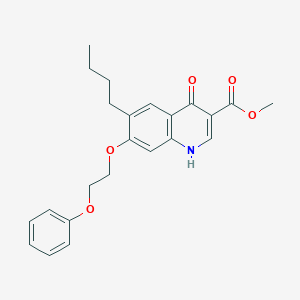
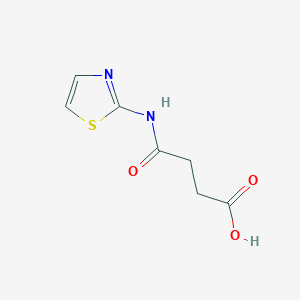
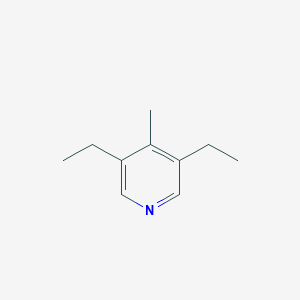
![2-Oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxamide](/img/structure/B11500.png)
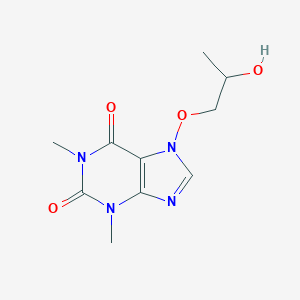


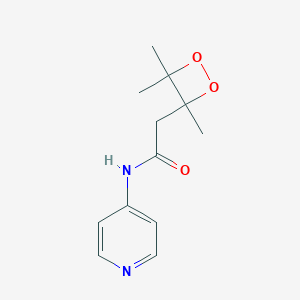

![2-[3-[1,3-Bis[3-(oxiran-2-ylmethoxy)propoxy]propan-2-yloxy]propoxymethyl]oxirane](/img/structure/B11515.png)
